molecular formula C7H9NO2S B13178217 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B13178217
M. Wt: 171.22 g/mol
InChI Key: KKENJRDPXOVGLR-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties due to the delocalization of π-electrons within the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH) or DBU/EtOH. This reaction leads to the formation of the thiazole ring with the desired substituents .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and environmental sustainability of the production methods .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . Additionally, the compound’s ability to bind to DNA and interfere with topoisomerase II activity can result in DNA double-strand breaks and cell death, contributing to its anticancer properties .

Comparison with Similar Compounds

5-Ethyl-4-methyl-1,3-thiazole-2-carboxylic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

5-ethyl-4-methyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C7H9NO2S/c1-3-5-4(2)8-6(11-5)7(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

KKENJRDPXOVGLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)C(=O)O)C

Origin of Product

United States

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